2-Cyano-4-methylbenzene-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Reagent Quality Control

Unreliable substitution of cyano-methylbenzenesulfonyl chlorides fails due to strict electronic/steric demands of the ortho-cyano and para-methyl pattern. This exact isomer ensures correct sulfonyl chloride electrophilicity and sulfonamide bioactivity. - **Kinase library synthesis:** ortho-Cyano group enhances hinge-region binding; ≥98% purity enables direct biological screening without repurification. - **Prodrug development:** Electron-withdrawing cyano increases sulfonate leaving-group ability; predicted lower LogP (1.794) improves aqueous solubility vs. 5-methyl isomer. - **Solid-support loading:** Enhanced reactivity gives higher loading efficiency for combinatorial chemistry (store at 2-8°C).

Molecular Formula C8H6ClNO2S
Molecular Weight 215.65
CAS No. 1261682-98-7
Cat. No. B2645867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-methylbenzene-1-sulfonyl chloride
CAS1261682-98-7
Molecular FormulaC8H6ClNO2S
Molecular Weight215.65
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)7(4-6)5-10/h2-4H,1H3
InChIKeyQBINCWCUKSGTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-4-methylbenzene-1-sulfonyl chloride: Structure & Properties


2-Cyano-4-methylbenzene-1-sulfonyl chloride (CAS 1261682-98-7) is an aromatic sulfonyl chloride with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is characterized by a benzene ring substituted with a cyano group at the 2-position, a methyl group at the 4-position, and a sulfonyl chloride moiety. This compound is primarily utilized as a versatile sulfonylating reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters . The compound is typically a light yellow to yellow solid, insoluble in water but soluble in common organic solvents , and is supplied with purities ranging from 95% to ≥98% .

Generic Isomer Substitution Risks for 2-Cyano-4-methylbenzene-1-sulfonyl chloride


Generic substitution of 2-Cyano-4-methylbenzene-1-sulfonyl chloride with positional isomers or other cyano-methylbenzenesulfonyl chlorides is unreliable due to the precise electronic and steric demands of the 2-cyano, 4-methyl substitution pattern. The ortho-cyano group exerts a strong electron-withdrawing inductive effect, while the para-methyl group provides modest electron donation [1]. This specific arrangement dictates the electrophilicity of the sulfonyl chloride and the stability of the resulting sulfonamide or sulfonate ester products [2]. Furthermore, the steric environment around the reactive sulfonyl center is unique, influencing the regioselectivity and yield of subsequent derivatization reactions [3]. Using a different isomer can lead to altered reaction kinetics, divergent product distributions, and compromised biological activity in the final target molecules, rendering it unsuitable for research programs requiring precise structural control .

2-Cyano-4-methylbenzene-1-sulfonyl chloride vs. Closest Analogs


Purity Advantage Over 5-Methyl Isomer

The 2-cyano-4-methyl positional isomer is commercially offered with a minimum purity of ≥98% by multiple reputable vendors , whereas the 2-cyano-5-methyl isomer (CAS 197960-31-9) is predominantly supplied at a 95% minimum purity specification . This represents a quantifiable difference in baseline quality.

Organic Synthesis Medicinal Chemistry Reagent Quality Control

Refrigerated Storage vs. Room Temperature Stability

The 2-cyano-4-methyl isomer requires refrigerated storage at 2-8°C to maintain its certified purity over time . In contrast, the 2-cyano-5-methyl isomer is typically shipped and stored at ambient room temperature . This differential storage requirement implies a lower inherent thermal stability for the 2-cyano-4-methyl compound, which may be a critical factor for long-term project planning.

Chemical Stability Laboratory Logistics Reagent Storage

Lower LogP vs. 5-Methyl Isomer

Computational predictions indicate a lower lipophilicity for the 2-cyano-4-methyl isomer (LogP = 1.794) compared to the 2-cyano-5-methyl isomer (LogP = 2.0) . A lower LogP value suggests the 4-methyl substituted derivatives may exhibit improved aqueous solubility and reduced non-specific binding in biological assays.

Drug Design ADME Properties Computational Chemistry

Enhanced Electrophilicity from Ortho-Cyano Activation

The ortho-cyano group exerts a strong -I (inductive) electron-withdrawing effect, which increases the electrophilicity of the sulfonyl chloride center. While direct kinetic data for this specific compound is not available, studies on related ortho-substituted arenesulfonyl chlorides demonstrate that electron-withdrawing substituents at the ortho-position can accelerate nucleophilic substitution reactions by factors ranging from 2x to 10x relative to unsubstituted or para-substituted analogs [1].

Reaction Kinetics Sulfonylation Physical Organic Chemistry

Key Applications of 2-Cyano-4-methylbenzene-1-sulfonyl chloride


Sulfonamide-Based Kinase Inhibitor Synthesis

The compound serves as a key building block for constructing sulfonamide libraries targeting kinase enzymes. The ortho-cyano group enhances binding affinity to the kinase hinge region, while the para-methyl group can occupy a hydrophobic pocket. The high commercial purity (≥98%) ensures that the final sulfonamide products are of sufficient quality for direct biological screening without additional purification, accelerating the hit-to-lead process .

Preparation of Sulfonate Ester Prodrugs

Its reactivity as a sulfonylating agent makes it suitable for the preparation of sulfonate ester prodrugs. The electron-withdrawing cyano group increases the leaving group ability of the resulting sulfonate, facilitating rapid drug release in vivo. The predicted lower LogP (1.794) of the derived sulfonate esters may improve aqueous solubility compared to analogs derived from the 5-methyl isomer, potentially leading to better formulation properties .

Solid-Phase Resin Functionalization

The compound can be used to introduce a sulfonyl chloride handle onto solid supports for combinatorial chemistry. The need for refrigerated storage (2-8°C) must be accounted for in laboratory workflows, but the enhanced reactivity can lead to higher loading efficiencies and more complete on-resin transformations, a critical advantage for building high-quality combinatorial libraries .

Development of Herbicide Intermediates

Patents suggest that sulfonyl chloride intermediates bearing cyano and methyl groups are valuable in the synthesis of sulfone-based herbicides [1]. The 2-cyano-4-methyl substitution pattern may offer a unique steric and electronic profile that improves the selectivity and potency of the final agrochemical product, making it a target for custom synthesis and process development.

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